3-Chlorothiophene-2-carboxylic acid

Overview

Description

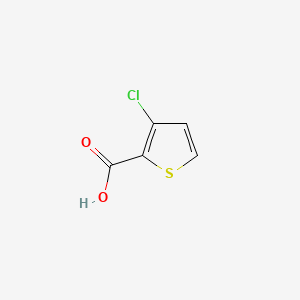

3-Chlorothiophene-2-carboxylic acid is an organic compound with the molecular formula C5H3ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties .

Synthetic Routes and Reaction Conditions:

Paal–Knorr Reaction: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents.

Reduction of Carboxylic Acids: A highly selective method for the direct step-down reduction of carboxylic acids to arenes using palladium catalysis has been described.

Industrial Production Methods: Industrial production of this compound typically involves the use of thioglycolic acid derivatives under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate.

Reduction: Reduction reactions can be performed using metal hydrides or palladium catalysis.

Substitution: It can undergo substitution reactions, particularly halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Palladium catalysts or metal hydrides.

Substitution: Halogenating agents like chlorine or bromine.

Major Products:

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces hydrocarbons or alcohols.

Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Chlorothiophene-2-carboxylic acid has been identified as a significant scaffold in the development of inhibitors for various enzymes, particularly D-amino acid oxidase (DAO).

DAO Inhibition Studies

Research has shown that derivatives of thiophene-2-carboxylic acids, including this compound, exhibit potent inhibitory effects on DAO, which is implicated in several neurological disorders. The structure-activity relationship (SAR) studies indicate that small substituents on the thiophene ring can enhance inhibitory potency. For instance, compounds derived from this acid demonstrated IC values as low as 0.09 µM, indicating strong biological activity against DAO .

Synthesis of Bioactive Compounds

The compound serves as a precursor in synthesizing various bioactive molecules. For example, it can be transformed into N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide, which may possess additional pharmacological properties .

Materials Science

In materials science, this compound is utilized in creating novel materials with specific electronic properties.

Supramolecular Chemistry

Recent studies have explored the supramolecular interactions of this compound when co-crystallized with other organic molecules. Such interactions can lead to new materials with enhanced properties for applications in electronics and photonics . The formation of co-crystals with bipyridine has been documented, showcasing the potential for designing materials with tailored properties for specific applications.

Organic Synthesis

The versatility of this compound as a building block in organic synthesis is noteworthy.

Synthetic Pathways

This compound can be lithiated to create reactive intermediates useful in further chemical transformations . Its reactivity allows it to participate in various coupling reactions, contributing to the synthesis of complex organic molecules.

Inhibitor Development

A notable case study involved the development of thiophene-based inhibitors for DAO using this compound as a starting material. The research highlighted how modifications to the thiophene ring could lead to significant improvements in inhibitory potency, demonstrating its utility in drug design .

Material Applications

Another study focused on the co-crystallization of this compound with bipyridine, revealing insights into the crystal structure and potential applications in electronic devices .

Mechanism of Action

The mechanism of action of 3-chlorothiophene-2-carboxylic acid involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming complexes that exhibit biological activity . The pathways involved often include coordination with metal centers, leading to changes in the electronic structure and reactivity of the compound .

Comparison with Similar Compounds

- 2-Thiophenecarboxylic acid

- 3-Chloropyridine-2-carboxylic acid

- 2-Aminopyridine-3-carboxylic acid

Uniqueness: 3-Chlorothiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

3-Chlorothiophene-2-carboxylic acid (3CTPC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of the biological activity associated with 3CTPC, including its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula CHClOS. Its structure includes a thiophene ring substituted with a carboxylic acid group and a chlorine atom. The compound exhibits notable interactions due to its functional groups, which contribute to its biological activity.

Biological Activities

1. Antibacterial Activity

Research has demonstrated that 3CTPC exhibits antibacterial properties against various bacterial strains. A study indicated that thiophene derivatives, including 3CTPC, have shown efficacy against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

2. Anticancer Activity

The potential anticancer effects of 3CTPC have been explored through various studies. Metal complexes formed with 3CTPC have been investigated for their ability to inhibit cancer cell proliferation. For instance, a lead(II) complex synthesized from 3CTPC displayed significant cytotoxicity against several cancer cell lines, suggesting that the compound may serve as a precursor for developing novel anticancer agents .

3. Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, 3CTPC has also been noted for its anti-inflammatory effects. It has been reported that thiophene derivatives can modulate inflammatory pathways, potentially reducing symptoms associated with inflammatory diseases .

Case Studies

- Lead(II) Complex Formation : A study detailed the synthesis of a lead(II) complex using 3CTPC and its ligand interactions. The complex demonstrated promising anticancer activity, with specific bond distances measured through X-ray diffraction analysis .

- Supramolecular Interactions : Another investigation into the supramolecular chemistry involving 3CTPC revealed that it forms stable co-crystals with compounds like 4,4'-bipyridine. These interactions contribute to enhanced stability and potential biological activity through cooperative effects .

Data Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chlorothiophene-2-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves halogenation or carboxylation of thiophene derivatives. A common approach is the direct chlorination of thiophene-2-carboxylic acid using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions. For example, the Schmidt reaction—utilizing a primary amine and 2-chlorobenzoic acid in an organic solvent with a base—has been adapted for structurally related chlorothiophene derivatives . Reaction parameters such as temperature (optimized between 40–60°C), solvent polarity (e.g., DMF or toluene), and stoichiometric ratios of reagents significantly impact yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product (>95% purity) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Based on safety data for structurally similar thiophene carboxylic acids (e.g., Thiophene-2-carboxylic acid), researchers should:

- Use nitrile or neoprene gloves to prevent skin contact, as the compound may cause irritation .

- Work in a fume hood to ensure adequate ventilation and avoid inhalation of dust or vapors .

- Store the compound at 2–8°C in airtight containers to prevent degradation .

- Dispose of waste via approved chemical disposal protocols to avoid environmental contamination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the structure via characteristic shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, carboxylic acid proton at δ 12–13 ppm) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Cl stretch) validate functional groups .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺ at m/z 176.95 for C₅H₃ClO₂S) .

- Melting point analysis : A sharp mp range (186–190°C) indicates purity .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (XRD) be optimized for determining the crystal structure of this compound derivatives?

For high-resolution XRD:

- Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures).

- Use the SHELX suite (e.g., SHELXL) for refinement, leveraging its robustness in handling small-molecule crystallography. SHELXTL (Bruker AXS) is particularly effective for resolving hydrogen-bonding networks and halogen interactions .

- Apply twin refinement protocols if data suggests twinning, common in chlorinated aromatic systems .

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Discrepancies often arise from solvent effects or tautomerism. Mitigation strategies include:

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts (e.g., using Gaussian or ORCA software) .

- Variable-temperature NMR : Probe dynamic processes (e.g., keto-enol tautomerism) that may obscure peak assignments .

- Cross-validation with XRD : Use crystallographic data to confirm bond lengths and angles, resolving ambiguities in NMR/IR interpretations .

Q. What are the challenges in synthesizing carboxamide derivatives from this compound, and how can reaction parameters be adjusted to improve efficiency?

Key challenges include:

- Low reactivity of the carboxylic acid group : Activate the acid using coupling agents (e.g., EDCl/HOBt) to facilitate amide bond formation with amines .

- Steric hindrance from the chloro substituent : Use bulky amine reagents (e.g., N-methylaniline) to enhance nucleophilic attack .

- Byproduct formation : Optimize solvent (e.g., THF or DCM) and temperature (0–25°C) to suppress side reactions. Monitor progress via TLC or HPLC .

Q. Methodological Notes

Properties

IUPAC Name |

3-chlorothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEAAHIHFFIMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351483 | |

| Record name | 3-Chlorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59337-89-2 | |

| Record name | 3-Chlorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.